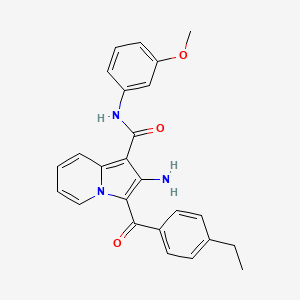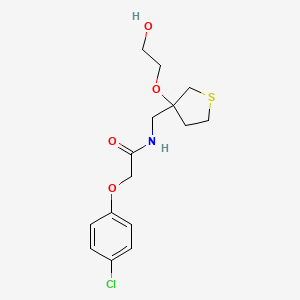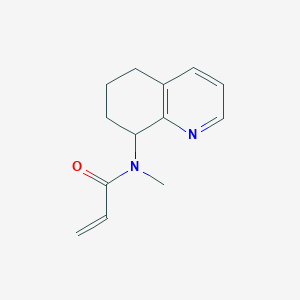
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, also known as THQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. THQ is a derivative of the naturally occurring compound tetrahydroquinoline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has also been found to reduce inflammation and oxidative stress in various animal models. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several advantages for lab experiments, including its synthetic availability and its potential pharmacological properties. However, N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide also has some limitations, including its complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, including the investigation of its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Future studies may also focus on the development of more efficient synthesis methods for N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide and the investigation of its potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide and its potential pharmacological properties.
Synthesemethoden
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne. The synthesis of N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been found to have potential pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-12(16)15(2)11-8-4-6-10-7-5-9-14-13(10)11/h3,5,7,9,11H,1,4,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZOBFWSGUMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)
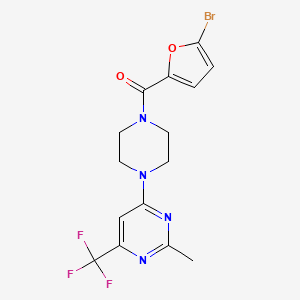
![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)

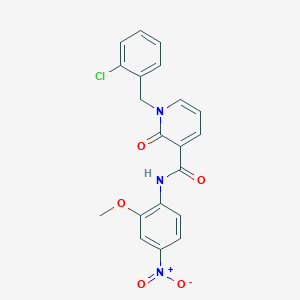
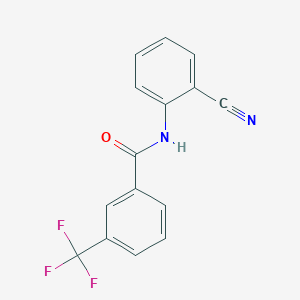
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)
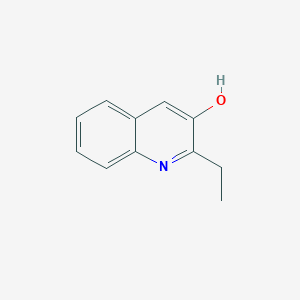

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
